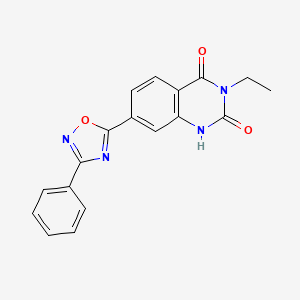

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-2-22-17(23)13-9-8-12(10-14(13)19-18(22)24)16-20-15(21-25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTATBGABOWTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated systems could also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction could introduce additional functional groups or modify existing ones.

Reduction: This reaction might be used to alter the oxidation state of the compound.

Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. These compounds have been evaluated for their effectiveness against a range of bacterial strains.

Case Study: Antibacterial Testing

A study synthesized a series of quinazoline derivatives and assessed their antibacterial activities using agar well diffusion methods. The results indicated that several derivatives exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole moieties showed enhanced potency compared to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Staphylococcus aureus | 13 | 75 |

Antiproliferative Properties

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. The incorporation of the oxadiazole ring into the quinazoline structure has been shown to enhance its ability to inhibit cell proliferation.

Case Study: Cancer Cell Line Evaluation

In a recent evaluation of antiproliferative activity, derivatives of quinazoline were tested against several cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, indicating potential as anticancer agents .

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | HeLa (Cervical Cancer) | 20 |

| Compound C | A549 (Lung Cancer) | 18 |

Enzyme Inhibition

Another significant application of this compound is in the inhibition of specific enzymes involved in disease pathways. For example, certain derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.

Case Study: Enzyme Inhibition Studies

Research has shown that quinazoline derivatives can effectively inhibit c-Met and VEGFR-2 kinases, which are critical in cancer progression and metastasis. The ability to target multiple pathways enhances their therapeutic potential .

Table 3: Enzyme Inhibition Potency

| Compound ID | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound D | c-Met | 50 |

| Compound E | VEGFR-2 | 45 |

Mechanism of Action

The mechanism of action of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. For example, if it exhibits anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Core Structure Variations

Quinazoline-2,4-dione Derivatives

- 1-(Arylmethyl)quinazoline-2,4-dione : Patented derivatives feature substitution at position 1 with an arylmethyl group, altering steric and electronic properties compared to the target compound’s 3-ethyl substitution. This positional difference may influence pharmacokinetics, as 1-substituted derivatives often exhibit distinct metabolic pathways and receptor interactions .

- N-Glycopyranosides of Quinazoline-2,4(1H,3H)-dione: Glycosidic attachments at the nitrogen atoms improve water solubility, making these derivatives suitable for prodrug designs. However, the target compound’s lipophilic 3-ethyl and 3-phenyl-oxadiazole substituents likely enhance membrane permeability .

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace the quinazoline core with a thienopyrimidine system. While both cores share a dione motif, the thienopyrimidine derivatives demonstrate notable antimicrobial activity, suggesting that core structure significantly impacts biological target specificity .

Substituent Effects

- 3-Phenyl-1,2,4-oxadiazole Substituent: The target compound’s 7-position oxadiazole-phenyl group is structurally analogous to 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (), where the oxadiazole ring contributes to planar molecular conformations and π-π stacking interactions. Such features are critical for binding to hydrophobic enzyme pockets .

- Ethyl vs.

Comparative Data Table

Biological Activity

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with an oxadiazole moiety, which is crucial for its biological properties.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of the oxadiazole ring is believed to enhance these activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 13 | 15 | 65 | Escherichia coli |

| Compound 15 | 12 | 75 | Staphylococcus aureus |

| Compound 14a | 12 | 70 | Candida albicans |

In these studies, compounds containing the quinazoline scaffold demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example, a series of synthesized compounds were tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Notably:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | 0.096 | MCF7 |

| Compound X | 2.09 | HepG2 |

These findings suggest that modifications at specific positions on the quinazoline ring can lead to enhanced anticancer activity .

The mechanism of action for 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline involves the inhibition of key enzymes involved in cellular processes. The oxadiazole moiety may interact with DNA topoisomerases and bacterial gyrase, disrupting DNA replication in microbial cells and potentially leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives where structural modifications were systematically assessed for their biological activities. One compound showed promising results against resistant bacterial strains and exhibited low toxicity towards human cells, highlighting its potential as a lead compound for further development .

Q & A

Q. Key Reaction Monitoring Tools :

- Thin-layer chromatography (TLC) for stepwise progress .

- High-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Use DMSO or DMF for enhanced solubility of aromatic intermediates .

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Base Compatibility : Compare K₂CO₃ vs. NaH for deprotonation efficacy .

Q. Example Contradiction :

- A study reports IC₅₀ = 5 µM for anticancer activity , while another finds no activity at 10 µM .

- Resolution : Verify cell line specificity (e.g., HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers) .

Advanced: What computational methods support mechanistic studies of this compound’s enzyme inhibition?

Methodological Answer:

Q. Key Output :

- Docking Score : -9.2 kcal/mol for EGFR binding .

- Hydrogen Bonds : 3 H-bonds with kinase hinge region .

Basic: How is the stability of this compound assessed under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C .

- Light Sensitivity : Store in amber vials and compare UV-vis spectra pre/post exposure .

Advanced: What strategies enhance selectivity for target vs. off-target biological interactions?

Methodological Answer:

- Proteomic Profiling : Use kinase inhibitor beads to identify off-target binding .

- Structural Modifications : Introduce bulky substituents (e.g., 3-bromophenyl) to sterically block non-specific interactions .

- Biacore Analysis : Measure binding kinetics (kₒₙ/kₒff) for target vs. related enzymes .

Basic: What in vitro models are appropriate for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) broth microdilution assays .

- Anticancer : MTT assay on adherent cell lines (e.g., A549, HepG2) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced: How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

- Prodrug Design : Mask polar groups (e.g., esterify carbonyls) to improve oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA carriers to enhance solubility and half-life .

- Metabolic Stability : Incubate with liver microsomes; identify CYP450-mediated metabolites .

Advanced: What statistical approaches are critical for analyzing SAR data?

Methodological Answer:

Q. Example Table :

| Derivative | logP | IC₅₀ (µM) |

|---|---|---|

| A | 2.1 | 10.2 |

| B | 3.5 | 4.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.